1-Boc-tryptamine
Overview
Description
1-Boc-tryptamine is a useful research compound. Its molecular formula is C15H20N2O2 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of β,β-Difluorotryptamines :
- Research explored the synthesis of tryptamines disubstituted at the β-position with fluorine, including the use of N-Boc-3-azidoacetyl indoles, to study the biological activities of neuroactive amines influenced by fluorine substitution (Deng, Nam, Fan, & Kirk, 2003).
New Synthetic Technologies for Heterocycles and Tryptamines :
- This study describes novel synthetic methods for constructing heterocycles and tryptamines, including the conversion of N-Boc anilines to heterocycles and tryptamines through various chemical processes (Nicolaou, Krasovskiy, Majumder, Trepanier, & Chen, 2009).
Solvent-Free, Uncatalyzed Asymmetric "Ene" Reactions :
- This research presents a novel approach to synthesizing α-trifluoromethylated tryptamines, employing Boc-protected 3-methyleneindolines and exploring their potential for further regio- and stereoselective elaboration (Mazzeo et al., 2017).
The Hallucinogenic World of Tryptamines An Updated Review
:
- This review highlights tryptamines as a broad class of classical hallucinogens, discussing their historical background, prevalence, chemistry, and physiological effects on humans and animals (Araújo et al., 2015).
Use of Novel Haptens in the Production of Antibodies for the Detection of Tryptamines :
- The study focuses on synthesizing novel haptens derived from tryptamine-based drugs for the development of immunochemical assay kits, thereby simplifying the detection of tryptamines in body fluids (Maryška et al., 2018).
Tryptamine as a Green Iron Corrosion Inhibitor :
- Research conducted on the use of tryptamine as an effective inhibitor of ARMCO iron corrosion in deaerated sulfuric acid, exploring its potential as a corrosion inhibitor at various temperatures and concentrations (Moretti, Guidi, & Grion, 2004).
Facile in Vitro Biocatalytic Production of Diverse Tryptamines :
- The study introduces a biocatalytic method to synthesize tryptamine analogues, highlighting the efficiency of a specific tryptophan decarboxylase in producing various tryptamine analogues (McDonald, Perkins, & Buller, 2019).
Mechanism of Action
- The primary target of 1-Boc-tryptamine is likely the serotonin receptor , specifically the 5-HT4 receptor . Upon binding, the activated 5-HT4 receptor undergoes a conformational change, allowing its Gs alpha subunit to exchange GDP for GTP. This activation leads to downstream signaling events .
Target of Action
Safety and Hazards
Future Directions
Tryptamines are naturally occurring compounds, which can derive from the amino acid tryptophan by several biosynthetic pathways . The report proposes several new directions and experiments to ascertain the role of DMT in the brain, including brain mapping of enzymes responsible for the biosynthesis of DMT, further studies to elaborate its presence and role in the pineal gland, a reconsideration of binding site data, and new administration .
Biochemical Analysis
Biochemical Properties
1-Boc-tryptamine, like its parent compound tryptamine, is believed to interact with various enzymes, proteins, and other biomolecules. It is primarily an agonist of the 5-HT2A receptor The interaction of this compound with these biomolecules can influence various biochemical reactions
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It has been suggested that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is likely involved in metabolic pathways related to its parent compound, tryptamine
Properties
IUPAC Name |
tert-butyl 3-(2-aminoethyl)indole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-10-11(8-9-16)12-6-4-5-7-13(12)17/h4-7,10H,8-9,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJFEUODIYFJEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363691 | |
Record name | 1-Boc-tryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167015-84-1 | |
Record name | 1-Boc-tryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.